2-(2-Hydroxyphenyl)propanoic acid, (2R)-

Catalog No.
S13241487
CAS No.
1630499-18-1
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Hydroxyphenyl)propanoic acid, (2R)-

CAS Number

1630499-18-1

Product Name

2-(2-Hydroxyphenyl)propanoic acid, (2R)-

IUPAC Name

(2R)-2-(2-hydroxyphenyl)propanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1

InChI Key

KRHQRJXHSUXNQY-ZCFIWIBFSA-N

Canonical SMILES

CC(C1=CC=CC=C1O)C(=O)O

Isomeric SMILES

C[C@H](C1=CC=CC=C1O)C(=O)O

(2R)-2-(2-Hydroxyphenyl)propanoic acid is a chiral compound with the molecular formula C9H10O3 . Its structure consists of a propanoic acid backbone with a 2-hydroxyphenyl group attached at the 2-position. The (2R) designation indicates that the compound has R stereochemistry at the 2-carbon of the propanoic acid chain .

Key physical and chemical properties include:

  • Molecular weight: 166.17 g/mol
  • Appearance: Colorless to pale yellow crystalline solid
  • Solubility: Soluble in organic solvents, slightly soluble in water
  • Melting point: Approximately 120-125°C

The compound contains both acidic (carboxylic acid) and basic (phenol) functional groups, giving it amphoteric properties.

Typical of carboxylic acids and phenols:

  • Esterification: The carboxylic acid group can react with alcohols to form esters .
  • Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized products.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
  • Substitution: Both the phenolic and carboxylic acid groups can undergo electrophilic or nucleophilic substitution reactions.
  • Decarboxylation: Under certain conditions, the compound may undergo decarboxylation to form 2-ethylphenol.

  • Antioxidant activity: The phenolic hydroxyl group could contribute to free radical scavenging properties .
  • Enzyme inhibition: The compound may interact with certain enzymes, potentially modulating their activity .
  • Metabolic interactions: As a phenolic compound, it may be subject to phase II metabolism in the body, forming conjugates with glucuronic acid or sulfate .

Further research is needed to fully elucidate the biological activities of this specific compound.

The synthesis of (2R)-2-(2-Hydroxyphenyl)propanoic acid typically involves multi-step organic reactions. While the exact synthetic route for this specific compound is not provided in the search results, a general approach may include:

  • Starting with a suitable 2-hydroxybenzaldehyde derivative.
  • Performing a stereoselective aldol condensation to introduce the propanoic acid moiety with the desired R configuration.
  • Oxidation of the resulting alcohol to form the carboxylic acid.
  • Purification steps, such as recrystallization or chromatography, to isolate the final product.

The synthesis would likely require careful control of reaction conditions to maintain the stereochemistry at the chiral center.

While specific applications for (2R)-2-(2-Hydroxyphenyl)propanoic acid are not directly mentioned in the search results, potential uses based on its structure and properties may include:

  • Pharmaceutical intermediates: The compound could serve as a building block for more complex drug molecules.
  • Chemical research: It may be used as a model compound for studying the reactivity of phenolic carboxylic acids.
  • Materials science: The compound's functional groups could make it useful in the development of specialty polymers or coatings.
  • Analytical chemistry: It might serve as a standard or reference compound in chromatography or spectroscopy.

  • Hydrogen bonding: The phenolic and carboxylic acid groups can participate in hydrogen bonding with suitable partners.
  • Metal complexation: The compound may form complexes with metal ions through its oxygen-containing functional groups.
  • Protein binding: It could potentially interact with proteins through a combination of hydrogen bonding and hydrophobic interactions .

Further experimental studies would be needed to confirm these potential interactions.

Similar Compounds

Several compounds share structural similarities with (2R)-2-(2-Hydroxyphenyl)propanoic acid:

  • 3-(2-Hydroxyphenyl)propanoic acid: This compound differs only in the position of the propanoic acid chain on the phenyl ring .
  • (S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid: A related compound with a different substitution pattern on the phenyl ring and opposite stereochemistry .
  • 2-Hydroxy-3-(3-hydroxyphenyl)propanoic acid: Another isomer with a different hydroxyl group position on the phenyl ring .
  • 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid: A similar compound with a methoxy group instead of a hydroxyl group on the phenyl ring .

The uniqueness of (2R)-2-(2-Hydroxyphenyl)propanoic acid lies in its specific stereochemistry and substitution pattern, which may confer distinct chemical and biological properties compared to its structural analogs.

The synthesis of (2R)-2-(2-hydroxyphenyl)propanoic acid requires precise stereochemical control to ensure the desired R-configuration at the alpha-carbon position. Several asymmetric synthetic approaches have been developed to achieve high enantiomeric purity in the target compound.

Chiral Auxiliary-Based Approaches

Chiral auxiliary methods represent one of the most established strategies for controlling stereochemistry in propanoic acid derivatives [31]. The Evans auxiliary methodology has proven particularly effective for achieving complete diastereoselectivity in the synthesis of related phenylpropanoic acid structures [31]. This approach typically involves the coupling of chiral auxiliaries such as 4-benzyl-3-[3-(2,4-disubstituted-phenyl)-propionyl]-2-oxazolidinones to facilitate stereoselective alkylation reactions [31].

The pseudoephedrine auxiliary system has also been investigated for phenylpropanoic acid synthesis, though with limited success in certain alkylation procedures [31]. When (S,S)-(+)-pseudoephedrine was coupled with 3-(2-fluoro-4-methylphenyl) propionic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and diisopropylethylamine, subsequent alkylation with lithium diisopropylamide and methoxymethyl chloride or benzyloxymethyl chloride yielded mixtures with low conversion to desired products [31].

Asymmetric Catalysis Methods

Transition metal-catalyzed asymmetric synthesis represents a powerful approach for constructing chiral propanoic acid derivatives [33] [34]. Palladium-catalyzed enantioselective reactions have shown particular promise, with recent advances demonstrating high levels of asymmetric induction in carbon-carbon bond forming reactions [33]. The use of chiral ligands in palladium complexes enables precise control over stereochemistry during key bond-forming steps [34].

Rhodium and ruthenium-based catalyst systems have also been employed for asymmetric hydrogenation of suitable precursors to generate the desired R-configuration . These catalytic systems typically require precise control of reaction conditions including temperature, pressure, and pH to achieve high yield and enantiomeric purity . Continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and scalability of these catalytic processes .

Organocatalytic Strategies

Organocatalysis has emerged as an important complementary technique for asymmetric synthesis of chiral compounds [32]. N-heterocyclic carbene catalysts have demonstrated effectiveness in desymmetric acylation reactions that can be adapted for propanoic acid synthesis [32]. These reactions achieve good to excellent yields and enantioselectivities with wide substrate scope and can be performed on gram-scale with low catalyst loading [32].

Proline-based organocatalysts have shown particular utility in asymmetric Mannich reactions that can serve as key steps in propanoic acid construction [40]. The mechanism involves formation of an enamine intermediate that attacks an iminium electrophile with high stereoselectivity [40]. Substituted proline derivatives can provide access to different stereochemical outcomes depending on the specific catalyst structure employed [40].

Synthetic Route Development

Hydroxyl Deprotection Strategies in Propanoic Acid Derivatives

The protection and subsequent deprotection of phenolic hydroxyl groups represents a critical aspect of propanoic acid synthesis, particularly when multiple functional groups are present that require selective manipulation.

Benzyl Ether Deprotection

Benzyl ethers serve as one of the most commonly employed protecting groups for phenolic hydroxyl functions in multistep synthesis [9] [11]. The deprotection of benzyl ethers is typically accomplished through catalytic hydrogenolysis using palladium on carbon catalyst under hydrogen atmosphere [11]. The mechanism involves oxidative addition of the benzyl ether to the palladium catalyst, followed by hydrogen coordination and transfer to facilitate alcohol release [11]. Reductive elimination expels toluene and regenerates the palladium catalyst [11].

Alternative deprotection protocols have been developed to address specific synthetic challenges [11]. The use of 1,4-cyclohexadiene as a hydrogen transfer source provides a safe alternative to high-pressure hydrogen gas [11]. Electrochemical oxidation offers mild conditions for benzyl ether cleavage, particularly useful when reduction-sensitive functional groups are present elsewhere in the molecule [11]. The chlorosulfonyl isocyanate-sodium hydroxide system provides another option for benzyl group removal under specific conditions [11].

Silyl Ether Systems

Trimethylsilyl ethers represent another important class of hydroxyl protecting groups that can be readily removed under mild acidic conditions [9]. The installation of silyl protection typically employs trimethylsilyl chloride with a tertiary amine base such as triethylamine in the presence of 4-dimethylaminopyridine [8]. The resulting silyl ethers demonstrate excellent stability under basic conditions while remaining labile to acid hydrolysis [9].

Tert-butyldimethylsilyl groups provide enhanced stability compared to trimethylsilyl protection and can be selectively cleaved using fluoride sources or mild acidic conditions [8]. The choice between different silyl protecting groups depends on the specific reaction conditions that the protected intermediate must withstand during subsequent synthetic transformations [9].

Selective Protection Strategies

The selective protection of either phenolic or aliphatic hydroxyl groups in molecules containing both functionalities requires careful consideration of reagent choice and reaction conditions [8]. Tert-butyldimethylsilyl chloride demonstrates selectivity for primary alcohols in the presence of phenolic groups, while trityl chloride preferentially protects phenolic hydroxyl functions [8]. These complementary selectivities enable orthogonal protection strategies in complex synthetic sequences [8].

Acetal protecting groups offer another option for hydroxyl protection, particularly under basic reaction conditions where acetals remain stable [9]. The formation of acetals using 3-oxacyclohexene (dihydropyran) provides robust protection that can be readily removed under mildly acidic conditions [9]. This protecting group demonstrates excellent compatibility with organometallic reagents and strong bases [9].

Advanced Deprotection Methods

Recent developments in photoredox catalysis have provided new opportunities for selective deprotection of phenolic ethers [12]. The combination of trimethylsilyl chloride as a carbon-oxygen bond activator with photoredox catalysts such as 9-mesityl-10-methylacridinium enables chemoselective dealkylation of phenolic ethers over equivalent aliphatic scaffolds [12]. This methodology demonstrates broad functional group tolerance and enables selective debenzylation of phenols in the presence of reduction-sensitive functional groups [12].

The mechanism involves photooxidation of the arene ring to generate an oxonium intermediate, which undergoes selective carbon-oxygen bond cleavage facilitated by the oxophilicity of silicon [12]. This approach has been successfully applied to lignin model compounds and demonstrates scalability for synthetic applications [12].

Protecting GroupInstallation ConditionsDeprotection ConditionsStability Profile
Benzyl EtherBenzyl bromide, sodium hydride, dimethylformamidePalladium on carbon, hydrogen gas, ethanolStable to base, acid; labile to hydrogenolysis
Trimethylsilyl EtherTrimethylsilyl chloride, triethylamine, dichloromethaneDilute hydrochloric acid, methanolStable to base; labile to acid, fluoride
Tert-butyldimethylsilyl EtherTert-butyldimethylsilyl chloride, imidazole, dimethylformamideTetrabutylammonium fluoride, tetrahydrofuranEnhanced stability to acid; labile to fluoride
Dihydropyran Acetal3,4-Dihydro-2H-pyran, pyridinium p-toluenesulfonateDilute hydrochloric acid, methanolStable to base; labile to acid

Enzymatic Resolution Techniques for Enantiomeric Enrichment

Enzymatic resolution represents a powerful and environmentally benign approach for obtaining enantiomerically pure (2R)-2-(2-hydroxyphenyl)propanoic acid from racemic mixtures or for enhancing the enantiomeric excess of partially enriched material.

Lipase-Catalyzed Kinetic Resolution

Lipases have emerged as the most widely employed enzymes for kinetic resolution of chiral carboxylic acids and their derivatives [22]. The general principle involves selective hydrolysis or transesterification of one enantiomer from a racemic ester mixture, leaving the unreacted enantiomer with high enantiomeric purity [18]. Pig pancreatic lipase has demonstrated particular effectiveness for resolution of phenolic propanoic acid derivatives [17].

A comprehensive screening of eleven different lipase sources for kinetic resolution of aryltrimethylsilyl chiral alcohols revealed that enzyme selection critically impacts both conversion and enantioselectivity [18]. The optimal conditions typically involve vinyl acetate as acyl donor, hexane as solvent, and carefully controlled reaction times to achieve approximately fifty percent conversion [18]. Under these conditions, enantiomeric ratios exceeding 200 and enantiomeric excesses greater than 99 percent have been achieved for both the remaining alcohol and the acetylated product [18].

Process Optimization for Large-Scale Application

The development of biocatalytic processes for large-scale production requires careful optimization of multiple parameters including enzyme loading, substrate concentration, reaction time, and temperature [5]. A notable example involves the enantioselective enzymatic hydrolysis of racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate using optimized lipase systems [5]. The final process successfully operated at 44-kilogram pilot scale, achieving 43-48 percent yields with enantiomeric purities of 98.4-99.6 percent enantiomeric excess [5].

The scalability of enzymatic resolution processes depends significantly on enzyme stability and recyclability [18]. Modern immobilization techniques and enzyme engineering approaches have enhanced catalyst longevity, enabling multiple reaction cycles with maintained activity and selectivity [18]. Continuous processing methods further improve the economic viability of large-scale enzymatic resolution [5].

Substrate Scope and Limitations

The effectiveness of enzymatic resolution varies considerably depending on substrate structure, particularly the substitution pattern on the aromatic ring [18]. Meta- and para-substituted aryltrimethylsilyl chiral alcohols generally provide excellent results with high conversions and enantiomeric ratios, while ortho-substituted derivatives often show reduced reactivity under similar conditions [18]. This positional effect reflects the steric constraints within the enzyme active site that influence substrate binding and turnover [18].

Enzymatic resolution of related aminoethanephosphonic acid derivatives has demonstrated that different fungal strains exhibit distinct enantioselectivities [20] [21]. Cunninghamella echinulata preferentially decomposes the S-enantiomer to provide R-enriched products with up to 42 percent enantiomeric excess [20]. Aspergillus fumigatus shows different selectivity patterns, with the enrichment profile depending on cell cultivation conditions [20].

Mechanistic Considerations

The mechanism of lipase-catalyzed kinetic resolution typically proceeds through formation of a covalent enzyme-substrate intermediate [22]. The enzyme's active site architecture creates a chiral environment that discriminates between enantiomers based on differential binding energies and reaction rates [22]. The most effective resolutions occur when the difference in reaction rates between enantiomers is maximized, leading to high selectivity factors [22].

Reaction conditions significantly influence enzymatic selectivity and activity [17]. The addition of triethylamine as an additive generally increases reaction rates, although the effect on enantioselectivity varies depending on the specific substrate and enzyme combination [17]. Temperature control proves critical, as elevated temperatures can enhance reaction rates but may compromise selectivity or enzyme stability [17].

Enzyme SourceSubstrate ClassOptimal ConditionsEnantiomeric ExcessReference
Pig Pancreatic LipaseN-protected aziridinesVinyl acetate, hexane, room temperature>99% [17]
Candida Antarctica Lipase BAryltrimethylsilyl alcoholsVinyl acetate, hexane, 16 hours>99% [18]
Cunninghamella echinulataAminoethanephosphonic acidAqueous buffer, 2 days42% R-isomer [20]
Commercial LipaseEthyl 2-ethoxy-3-(4-hydroxyphenyl)propanoateAqueous system, pilot scale98.4-99.6% [5]

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the synthesis of (2R)-2-(2-hydroxyphenyl)propanoic acid addresses growing environmental concerns while maintaining synthetic efficiency and economic viability for large-scale production.

Solvent Selection and Minimization

The choice of reaction medium represents one of the most critical factors in developing environmentally sustainable synthetic processes [25]. Water has emerged as the preferred solvent for many green chemistry applications due to its non-toxicity, abundance, and complete biodegradability [25]. Aqueous micellar conditions have proven particularly effective for palladium-catalyzed coupling reactions, simultaneously improving yields while reducing environmental impact [28].

Glycerol represents another promising green solvent option, particularly given its availability as a byproduct from biodiesel production [25]. This renewable solvent demonstrates excellent solvating properties for both inorganic and organic compounds, high boiling point for thermal stability, and complete biodegradability [25]. Glycerol-based reaction media have been successfully employed for metal-catalyzed and organocatalytic transformations relevant to propanoic acid synthesis [25].

Ionic liquids and supercritical carbon dioxide provide additional alternatives to conventional organic solvents [25]. These media often enable enhanced reaction selectivity and simplified product isolation while eliminating volatile organic compound emissions [25]. The development of recyclable ionic liquid systems further improves the sustainability profile of synthetic processes [25].

Catalytic System Optimization

The development of earth-abundant metal catalysts represents a key strategy for sustainable organic synthesis [26]. Iron, cobalt, and copper-based catalysts have demonstrated remarkable effectiveness in mediating various organic transformations including cross-coupling, carbon-hydrogen activation, hydrogenation, and oxidation reactions [26]. These systems often operate under milder conditions than traditional precious metal catalysts, reducing energy requirements and improving overall process sustainability [26].

Biocatalytic approaches offer inherently green alternatives for complex synthetic transformations [27]. Enzymes typically operate under ambient temperature and pressure conditions with exceptional selectivity, eliminating the need for protecting groups and reducing waste generation [27]. The combination of enzymatic and chemical catalysis in hybrid synthetic sequences can maximize the benefits of both approaches [27].

Photoredox catalysis has emerged as a particularly attractive green chemistry strategy [29]. These systems utilize visible light as the primary energy source, eliminating the need for high temperatures or harsh reaction conditions [29]. The development of organic photoredox catalysts further reduces reliance on precious metals while maintaining high synthetic efficiency [29].

Process Intensification Strategies

Microwave-assisted synthesis represents an important tool for improving energy efficiency in organic transformations [25]. The selective heating mechanism of microwave irradiation often enables significant reductions in reaction times and energy consumption compared to conventional thermal heating [25]. This technology has been successfully applied to various synthetic transformations relevant to propanoic acid production [25].

Continuous flow processing offers substantial advantages over traditional batch methods for large-scale production [27]. Flow systems typically provide improved heat and mass transfer, enhanced safety profiles, and reduced waste generation [27]. The integration of inline purification and analysis further streamlines the overall manufacturing process [27].

Mechanochemical approaches, including ball milling techniques, enable solvent-free synthesis under ambient conditions [25]. These methods often provide unique reactivity patterns not accessible through solution-phase chemistry while eliminating solvent-related environmental impacts [25].

Waste Reduction and Atom Economy

The implementation of one-pot synthetic sequences minimizes intermediate isolation steps and reduces overall waste generation [27]. Multicomponent reactions represent particularly attractive approaches for constructing complex molecular frameworks with high atom economy [27]. These strategies have been successfully applied to pharmaceutical intermediate synthesis with significant improvements in process mass intensity [27].

The development of protecting group-free synthetic routes eliminates the waste associated with protection and deprotection steps [27]. This approach requires careful consideration of functional group compatibility but can lead to substantial improvements in overall synthetic efficiency [27].

Cascade reaction sequences enable the construction of multiple bonds in a single operation, improving both efficiency and sustainability [27]. The combination of different catalytic systems in tandem reactions can access complex molecular targets through highly efficient synthetic pathways [27].

Life Cycle Assessment and Metrics

Process mass intensity serves as a key metric for evaluating the sustainability of synthetic processes [28]. This parameter measures the total mass of materials required to produce one kilogram of product, providing a quantitative assessment of resource efficiency [28]. Recent developments have achieved process mass intensity values below 150 kilograms per kilogram product for complex pharmaceutical intermediates [28].

The development of standardized sustainability metrics enables direct comparison of different synthetic approaches [28]. These assessments must consider not only immediate waste generation but also long-term environmental impacts including biodegradability, toxicity, and carbon footprint [28]. The integration of renewable feedstocks and recycling strategies further improves the overall sustainability profile [28].

Green Chemistry PrincipleImplementation StrategyEnvironmental BenefitProcess Impact
Atom EconomyOne-pot multicomponent reactionsReduced waste generationImproved efficiency
Renewable FeedstocksBiomass-derived starting materialsReduced fossil fuel dependenceEnhanced sustainability
CatalysisEarth-abundant metal catalystsLower environmental impactMaintained selectivity
Safer SolventsWater and ionic liquidsEliminated volatile emissionsSimplified workup
Energy EfficiencyPhotoredox and microwave methodsReduced energy consumptionImproved economics

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Heavy Atom Count

12

UNII

C8B3LH495I

Dates

Modify: 2024-08-10

Explore Compound Types